molecular formula C8H8N2O2 B12829637 (1H-Benzo[d]imidazol-2-yl)methanediol

(1H-Benzo[d]imidazol-2-yl)methanediol

Cat. No.: B12829637
M. Wt: 164.16 g/mol
InChI Key: NOYCWHAVFPTJGQ-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)methanediol (CAS 300692-25-5) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . It belongs to the benzimidazole class of heterocyclic compounds, which are structurally analogous to nucleotides and are recognized as privileged scaffolds in medicinal and organic chemistry due to their wide range of biological activities . The benzimidazole core is a fundamental building block found in numerous pharmacologically active molecules and commercial drugs, such as antiparasitic and anticancer agents . As a derivative, this compound serves as a versatile synthetic intermediate or building block for researchers developing novel compounds. Its structure, featuring both the benzimidazole ring and diol functional groups, makes it a candidate for constructing more complex molecules targeting various biological pathways. Benzimidazole derivatives, in general, have been extensively studied for their promising utility in scientific research, displaying activities such as antioxidant, antimicrobial, and anticancer effects . Furthermore, they are investigated as key components in the synthesis of tyrosine kinase inhibitors, which are a significant class of therapeutics in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions, typically cold-chain transportation, should be maintained to preserve the integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethanediol

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10)

InChI Key

NOYCWHAVFPTJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(O)O

Origin of Product

United States

Synthetic Methodologies for 1h Benzo D Imidazol 2 Yl Methanediol and Its Precursors

Strategies for the Construction of the Benzimidazole (B57391) Core

The synthesis of the benzimidazole scaffold, the essential precursor to (1H-Benzo[d]imidazol-2-yl)methanediol, is a cornerstone of heterocyclic chemistry. These methods primarily involve the formation of the fused imidazole (B134444) ring onto a benzene (B151609) nucleus, starting from o-phenylenediamine (B120857) or its derivatives.

Cyclization Reactions Involving o-Phenylenediamines and Formyl Equivalents

The most traditional and widely employed route to the benzimidazole core is the condensation reaction between an o-phenylenediamine and a compound containing a formyl group or its equivalent, such as a carboxylic acid. enpress-publisher.comresearchgate.net This approach, often referred to as the Phillips method, typically involves heating the reactants, sometimes under acidic conditions, to facilitate cyclization and dehydration. researchgate.netnih.gov

Common formyl equivalents and reaction conditions include:

Carboxylic Acids: o-Phenylenediamines react readily with most carboxylic acids, including formic acid to yield the parent benzimidazole, upon heating to form 2-substituted benzimidazoles. researchgate.netyoutube.com The reaction can be carried out by refluxing the reactants together or heating them in a sealed tube. researchgate.net

Aldehydes: Condensation with aldehydes is another prevalent method. enpress-publisher.comnih.gov This reaction often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole (benzimidazoline) intermediate to the aromatic benzimidazole. nih.govorganic-chemistry.org

Other Formyl Equivalents: Reagents such as dimethylformamide (DMF) can also serve as a source for the carbon atom at the 2-position of the imidazole ring. researchgate.net Furthermore, imidate esters like trichloroacetimidate (B1259523) can react with o-phenylenediamine at room temperature to produce 2-substituted benzimidazoles. researchgate.net

Modern Catalytic Approaches to Benzimidazole Synthesis

To overcome the often harsh conditions of classical methods, a multitude of modern catalytic systems have been developed, offering milder reaction conditions, higher yields, and greater functional group tolerance. nih.govacs.org These catalysts are typically based on transition metals that facilitate key bond-forming steps.

Key catalytic strategies include:

Iron Catalysis: Iron complexes, such as Fe(III)-porphyrin or simple iron salts like FeCl₃, have proven effective in catalyzing the one-pot, three-component synthesis of benzimidazoles from sources like benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov

Copper Catalysis: Copper catalysts are widely used for intramolecular N-arylation to form the benzimidazole ring. organic-chemistry.org Systems like Cu₂O with a DMEDA ligand or CuI with L-proline are effective. organic-chemistry.orgmdpi.com One-pot, three-component reactions using a copper catalyst, a 2-haloaniline, an aldehyde, and sodium azide (B81097) have also been successfully developed. organic-chemistry.org

Cobalt Catalysis: Earth-abundant cobalt pincer complexes can catalyze the dehydrogenative coupling of primary alcohols with aromatic diamines, producing 2-substituted benzimidazoles with water and hydrogen gas as the only byproducts. acs.org

Nickel Catalysis: Nickel-catalyzed systems enable the C-N bond formation required for benzimidazole synthesis from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org

The following table summarizes a selection of modern catalytic approaches.

Interactive Data Table: Catalytic Systems for Benzimidazole Synthesis
Catalyst SystemSubstratesKey FeaturesYields
Fe(III)-porphyrin Benzo-1,2-quinone, Aldehydes, Ammonium AcetateOne-pot, three-component domino reaction under mild conditions. nih.govHigh nih.gov
Cobalt Pincer Complex o-Phenylenediamines, Primary AlcoholsBase-free dehydrogenative coupling, liberating H₂ and H₂O. acs.orgExcellent acs.org
Cu₂O / DMEDA N-(2-haloaryl)amidinesStraightforward and sustainable intramolecular N-arylation. organic-chemistry.orgHigh organic-chemistry.org
Ni-catalyst 2-Haloanilines, Aldehydes, AmmoniaEfficient C-N bond formation for diverse benzimidazoles. organic-chemistry.orgExcellent organic-chemistry.org
Er(OTf)₃ / Microwave o-Phenylenediamines, AldehydesFast reaction times (5 min) for 1,2-disubstituted benzimidazoles. mdpi.com91-99% mdpi.com

Transition-Metal-Free and Green Chemistry Synthetic Routes

Reflecting the growing importance of sustainable chemical practices, significant research has focused on developing benzimidazole syntheses that avoid transition metals and employ environmentally benign methodologies. chemmethod.comsphinxsai.com

Transition-Metal-Free Approaches: These methods often rely on alternative activation strategies to promote the key cyclization step.

Base-Mediated Cyclization: Strong bases like potassium hydroxide (B78521) (KOH) in a solvent like DMSO can mediate the intramolecular N-arylation of amidines to form benzimidazoles at elevated temperatures. organic-chemistry.orgacs.orgorganic-chemistry.org

Water as a "Green" Solvent: Remarkably, the intramolecular cyclization of N-(2-iodoaryl)benzamidines can be achieved in water with a simple inorganic base like K₂CO₃, eliminating the need for any metal catalyst or organic solvent. sphinxsai.commdpi.com

Iodine-Mediated Reactions: Molecular iodine can be used to catalyze the intramolecular C-H amidation of crude imines formed from o-phenylenediamines and aldehydes. organic-chemistry.org

Dehydrogenative Coupling: Non-metallic catalysts like N-Hydroxyphthalimide (NHPI) can facilitate the dehydrogenative coupling of diamines and alcohols using molecular oxygen or air as the ultimate oxidant. rsc.org

Green Chemistry Routes: These routes focus on the principles of green chemistry, such as energy efficiency, waste reduction, and the use of renewable resources.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or with green catalysts like clays (B1170129) (Montmorillonite K10). mdpi.comresearchgate.net

Deep Eutectic Solvents (DES): An innovative approach uses a DES formed from choline (B1196258) chloride and the o-phenylenediamine reactant itself, which acts as both the reaction medium and a reagent, simplifying workup and improving yields. nih.gov

Catalyst-Free Transfer Hydrogenation: Under solvent-free and catalyst-free conditions, heating o-phenylenediamine with certain activated olefins can lead to the formation of benzimidazoles through a transfer-hydrogenation process. mdpi.comresearchgate.net

Formation and Stabilization of the Methanediol (B1200039) Moiety

This compound is the geminal diol (or hydrate) of 1H-Benzimidazole-2-carboxaldehyde. sigmaaldrich.comnih.gov The existence and stability of this diol are governed by a reversible hydration reaction, the equilibrium of which is sensitive to several factors.

Hydration Reactions of Benzimidazole-2-carbaldehyde

The addition of water across the carbonyl double bond of an aldehyde to form a geminal diol is a well-established equilibrium process. libretexts.orglibretexts.org In the specific case of imidazole-2-carboxaldehyde and its derivatives, this equilibrium is notably influenced by pH. acs.orgresearchgate.net

Studies have shown that for imidazole-2-carboxaldehyde, the geminal diol is the predominant species in solution at acidic pH levels (pH < 5). acs.org This is attributed to the protonation of the imidazole ring, which enhances the electron-withdrawing nature of the heterocyclic system, thereby destabilizing the carbonyl group and favoring the hydrated diol form. libretexts.orgorgoreview.com Conversely, at higher pH values, the aldehyde form becomes more dominant. acs.org One study using NMR and FTIR analysis concluded that for imidazole-2-carboxaldehyde, the stable hydrate (B1144303) form precipitates at a pH of 8.0, while the aldehyde form can be isolated at pH 6.5 and 9.5. researchgate.net The position of the carbonyl group on the imidazole ring is a critical factor governing the extent of this hydration. researchgate.net

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is intrinsically linked to the preparation of their immediate precursors, the corresponding substituted 2-formylbenzimidazoles. The geminal diol, or methanediol, functionality at the 2-position of the benzimidazole ring is typically formed through the hydration of the aldehyde group. This hydration is often a reversible process, with the equilibrium position depending on the electronic nature of the substituents on the benzimidazole core. The strategic synthesis of these precursors with specific substitution patterns is therefore paramount. This section details the chemo- and regioselective methodologies for obtaining substituted benzimidazole-2-carbaldehydes, which are the direct precursors to the target methanediols.

The primary and most direct route to substituted 2-formylbenzimidazoles involves the condensation of appropriately substituted o-phenylenediamines with a synthon for the formyl group. The chemo- and regioselectivity of these syntheses are critical for controlling the final substitution pattern of the resulting benzimidazole.

One of the key strategies for achieving regioselectivity in the synthesis of substituted benzimidazoles is the use of unsymmetrically substituted o-phenylenediamines. The reaction of such diamines with an aldehyde can potentially lead to two regioisomeric products. The regiochemical outcome is influenced by the electronic and steric effects of the substituents on the diamine ring. For instance, in molecular sieves-promoted oxidative three-component reactions between β-ketoesters, aromatic o-diamines, and acrolein, the use of o-phenylenediamines with a substituent at the 4-position can result in the formation of two regioisomers of the corresponding fused benzimidazoles. academie-sciences.fr It has been observed that substrates with either electron-donating or electron-withdrawing groups proceed with moderate to high regioselectivities. academie-sciences.fr Specifically, the reaction with a 4-methoxy-substituted o-phenylenediamine leads exclusively to one regioisomer, while a 4-carboxy-substituted diamine also yields a single, different regioisomer. academie-sciences.fr

The choice of catalyst and reaction conditions also plays a crucial role in directing the selectivity of the condensation reaction. Various catalytic systems have been developed to improve the efficiency and selectivity of benzimidazole synthesis. For example, the use of erbium(III) triflate [Er(OTf)₃] as a catalyst in the reaction of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) under microwave irradiation provides a highly efficient and selective route to 1,2-disubstituted benzimidazoles. mdpi.com This method is notable for being solvent-free and proceeding in very short reaction times with high yields. mdpi.com

Furthermore, chemoselectivity is a significant consideration, particularly when the reacting aldehyde or diamine contains other reactive functional groups. The development of mild reaction conditions allows for the preservation of these functional groups. A variety of catalysts, including metal-based and metal-free systems, have been explored to achieve high chemoselectivity. For instance, a practical and convenient method for the synthesis of 1,2-disubstituted benzimidazoles has been developed using SDS micelles, which demonstrates excellent yields and high chemoselectivity. rsc.org

The following table provides a summary of selected research findings on the synthesis of substituted benzimidazole precursors, highlighting the chemo- and regioselective aspects.

Precursor SynthesizedStarting MaterialsCatalyst/ReagentSolvent/ConditionsSelectivityYield
1,2-Disubstituted benzimidazolesN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free, MicrowaveHigh regioselectivity86-99%
Fused Pyrido[1,2-a]benzimidazoles4-Substituted o-phenylenediamines, β-ketoesters, AcroleinMolecular SievesNot specifiedHigh regioselectivity for 4-MeO and 4-CO₂H substituentsModerate to high
1,2-Disubstituted benzimidazoleso-Phenylenediamines, AldehydesSDS micellesWaterHigh chemoselectivityExcellent
2-Substituted benzimidazoleso-Phenylenediamines, AldehydesH₂O₂/TiO₂ P25 nanoparticlesSolvent-freeNot specifiedExcellent
2-Substituted benzimidazoleso-Phenylenediamines, AldehydesNanocrystalline MgONot specifiedNot specifiedHigh

Once the substituted 2-formylbenzimidazole is obtained, it can exist in equilibrium with its hydrated form, this compound. The position of this equilibrium is influenced by the solvent and the electronic properties of the substituents on the benzimidazole ring. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the formyl carbon, thereby favoring the formation of the gem-diol. The isolation and characterization of these methanediol derivatives would typically involve spectroscopic methods to confirm the presence of the diol and the absence of the aldehyde functionality.

Chemical Reactivity and Mechanistic Investigations of 1h Benzo D Imidazol 2 Yl Methanediol

Interconversion Dynamics with Benzimidazole-2-carbaldehyde

(1H-Benzo[d]imidazol-2-yl)methanediol exists in a dynamic equilibrium with its corresponding aldehyde, benzimidazole-2-carbaldehyde. This equilibrium is a classic example of geminal diol formation from an aldehyde, a reaction that is reversible and highly dependent on the surrounding conditions. The stability of the gem-diol is influenced by various factors, including the electronic nature of the substituents on the carbonyl carbon.

Solvent Effects on Equilibrium Position

The equilibrium between an aldehyde and its geminal diol is significantly influenced by the solvent. In aqueous solutions, the equilibrium for many aldehydes lies towards the hydrate (B1144303) form. While specific studies on the solvent effect for this compound are not extensively documented, general principles of gem-diol stability suggest that polar, protic solvents like water would favor the formation of the methanediol (B1200039) through hydrogen bonding interactions with the hydroxyl groups. In non-polar, aprotic solvents, the equilibrium is expected to shift towards the aldehyde form. The presence of water in a solvent like DMSO has been shown to influence the self-assembly of related heterocyclic systems, indicating the significant role of the solvent environment. nih.gov

Influence of pH and Temperature on Geminal Diol Stability

The stability of geminal diols is markedly affected by pH and temperature. For the related imidazole-2-carboxaldehyde, the geminal diol is the dominant species in solution at a pH below 5. acs.orgacs.org This is attributed to the protonation of the imidazole (B134444) ring, which increases the electrophilicity of the carbonyl carbon and favors hydration. acs.org A similar trend is expected for this compound, where acidic conditions would likely stabilize the gem-diol form. Conversely, under neutral to basic conditions, the equilibrium would shift towards the aldehyde. walisongo.ac.idresearchgate.net

Temperature also plays a crucial role in the equilibrium. Generally, an increase in temperature shifts the equilibrium towards the aldehyde, as the dehydration of the geminal diol is an endothermic process. Studies on related 2-(2'-hydroxyphenyl)benzimidazole systems have shown that an increase in temperature affects the relative populations of different conformers and increases non-radiative decay from excited states. nih.gov While this study does not directly address the aldehyde-diol equilibrium, it highlights the sensitivity of benzimidazole (B57391) derivatives to temperature changes.

Nucleophilic and Electrophilic Reactivity at the Methanediol Carbon

The reactivity at the methanediol carbon is intrinsically linked to the aldehyde form with which it is in equilibrium. The carbon atom of the methanediol is electrophilic and serves as a site for nucleophilic attack, primarily through the regeneration of the highly reactive carbonyl group of benzimidazole-2-carbaldehyde.

Condensation Reactions with Varied Nucleophiles

The aldehyde form, benzimidazole-2-carbaldehyde, readily undergoes condensation reactions with a variety of nucleophiles. These reactions are fundamental in the synthesis of a wide range of benzimidazole derivatives. For instance, the condensation of o-phenylenediamines with aldehydes, including benzimidazole-2-carbaldehyde, is a common method for synthesizing 2-substituted benzimidazoles. organic-chemistry.orgrasayanjournal.co.in These reactions can be catalyzed by various reagents, including alum, under mild conditions. rasayanjournal.co.in The reaction of benzimidazole-2-carbaldehyde with hydrazines leads to the formation of hydrazones, which have shown potential biological activities. nih.gov

Below is a table summarizing representative condensation reactions involving benzimidazole-2-carbaldehyde, which proceeds via the this compound intermediate in aqueous or protic media.

NucleophileReagent/CatalystProduct TypeYield (%)Reference
o-Phenylenediamine (B120857)Alum2-Substituted benzimidazole30-95 rasayanjournal.co.in
Hydrazine derivatives-Hydrazone- nih.gov
2-AminothiophenolsNa2S2O42-Substituted benzothiazoles51-84 nih.gov
2-AminobenzylaminesOxone2-Substituted benzimidazolesGood organic-chemistry.org

Oxidation and Reduction Pathways of the Geminal Diol Functionality

The methanediol functionality, through its equilibrium with the aldehyde, can undergo both oxidation and reduction.

Oxidation: The oxidation of benzimidazole-2-carbaldehyde to 2-benzimidazolecarboxylic acid can be achieved using various oxidizing agents. acs.org Metal-free aerobic oxidation of related 2-benzyl benzimidazoles to the corresponding ketones has been reported under basic conditions, suggesting that the aldehyde functionality can be readily oxidized. nih.gov The pyrolytic oxidation of benzimidazole model compounds has been studied to understand the degradation mechanisms of polybenzimidazoles, with initial oxidation occurring on the carbocyclic ring. dtic.mil

Reduction: The reduction of the aldehyde group to a primary alcohol, (1H-Benzo[d]imidazol-2-yl)methanol, can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH4). acs.org This transformation is a common step in the synthesis of more complex benzimidazole derivatives.

The following table summarizes typical oxidation and reduction reactions of the benzimidazole-2-carbaldehyde/methanediol system.

Reaction TypeReagentProductReference
OxidationVarious oxidizing agents2-Benzimidazolecarboxylic acid acs.org
ReductionNaBH4(1H-Benzo[d]imidazol-2-yl)methanol acs.org

Reactivity of the Benzimidazole Heterocycle

The benzimidazole ring system itself exhibits characteristic reactivity, which can be influenced by the substituent at the 2-position. The heterocycle contains both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), making it both weakly acidic and weakly basic. chemicalbook.com

The benzene (B151609) part of the benzimidazole ring is susceptible to electrophilic substitution reactions, with positions 4, 5, 6, and 7 being π-excessive. chemicalbook.com Electrophilic substitution can also occur at the nitrogen atoms, for example, through alkylation with alkyl halides. chemicalbook.com The imidazole part of the ring, specifically the C2 position, is prone to nucleophilic substitution, particularly when a good leaving group is present. researchgate.net For instance, 2-chlorobenzimidazoles can react with nucleophiles.

The reactivity of the benzimidazole ring can also be harnessed in more complex transformations. For example, intramolecular aromatic nucleophilic substitution (SNA) has been demonstrated in 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have been successfully employed to functionalize the benzimidazole core. nih.gov

Electrophilic Aromatic Substitution Studies on the Benzene Ring

The benzimidazole scaffold, which forms the core of this compound, is a bicyclic aromatic system composed of a benzene ring fused to an imidazole ring. chemicalbook.com The electronic properties of the imidazole moiety significantly influence the reactivity of the fused benzene ring towards electrophilic aromatic substitution (SEAr). The imidazole ring acts as an activating group, rendering the benzene portion more susceptible to electrophilic attack than benzene itself.

Theoretical calculations indicate that the carbon atoms at positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive, making them the primary sites for electrophilic substitution reactions. chemicalbook.com The precise position of substitution is governed by a combination of electronic effects (both inductive and resonance) and the nature of the electrophile and reaction conditions.

The pyridine-like nitrogen at N3 is basic and can be protonated in acidic media, which deactivates the ring system towards electrophilic attack. Conversely, the pyrrole-like nitrogen at N1 is acidic. chemicalbook.com This dual nature means that the reactivity is highly pH-dependent.

Common electrophilic substitution reactions on the benzimidazole ring include nitration, halogenation, and sulfonation. The orientation of the incoming electrophile is directed by the electron-donating nature of the heterocyclic part of the molecule. Studies on related substituted pyrido[1,2-a]benzimidazoles have also investigated the regioselectivity of electrophilic substitution, providing further insight into the reactivity of the fused benzene ring system. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution on Benzimidazole Derivatives This table provides representative examples of electrophilic substitution reactions on the benzimidazole core, illustrating typical reagents, conditions, and outcomes.

ReactionReagentConditionsMajor Product(s)Reference
NitrationHNO₃ / H₂SO₄Controlled Temperature5-Nitrobenzimidazole chemicalbook.com
Halogenation (Bromination)Br₂ / Acetic AcidRoom Temperature5-BromobenzimidazoleGeneric Reaction
SulfonationFuming H₂SO₄HeatingBenzimidazole-5-sulfonic acidGeneric Reaction

N-Alkylation and N-Acylation Reactions

The benzimidazole ring system contains two distinct nitrogen atoms, N1 and N3, which are sites for N-alkylation and N-acylation. The N1 atom bears a hydrogen and is considered a pyrrole-type, acidic nitrogen, while the N3 atom is a pyridine-type, basic nitrogen. chemicalbook.com Due to annular tautomerism in unsubstituted benzimidazoles, the N1 and N3 positions are chemically equivalent, and substitution typically occurs at the N1 position.

N-Alkylation: N-alkylation of benzimidazoles is readily achieved using various alkylating agents. The reaction of a benzimidazole with an alkyl halide, for instance, efficiently yields the corresponding 1-alkylbenzimidazole (N1-substituted). chemicalbook.com If the reaction conditions are more rigorous, or if a stronger alkylating agent is used, a second alkylation can occur at the N3 position, resulting in the formation of a 1,3-dialkylbenzimidazolium halide salt. chemicalbook.com Microwave-assisted synthesis has been shown to be an effective green method for preparing N-substituted benzimidazole derivatives, often leading to higher yields and shorter reaction times. nih.gov

N-Acylation: N-acylation reactions are also common for the benzimidazole nucleus. Acyl chlorides and acid anhydrides react with the N1-H of the imidazole ring to form N-acylbenzimidazoles. For example, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide is synthesized by reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride. elsevierpure.com These acylated products often serve as intermediates for further synthetic modifications. elsevierpure.comresearchgate.net

Table 2: Selected N-Alkylation and N-Acylation Reactions of Benzimidazole Derivatives This table summarizes various conditions and reagents used for the N-substitution of the benzimidazole ring system.

Reaction TypeSubstrateReagentConditionsProduct TypeReference
N-AlkylationBenzimidazoleAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)1-Alkylbenzimidazole chemicalbook.com
N,N'-DialkylationBenzimidazoleAlkyl Halide (excess)Rigorous conditions1,3-Dialkylbenzimidazolium Halide chemicalbook.com
N-Acylation4-((1H-benzo[d]imidazol-2-yl)methyl)phenolAcid Halide (e.g., Benzoyl chloride)Base (e.g., Pyridine), Solvent (e.g., DCM)(2-(4-hydroxybenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone researchgate.net
N-Acylation2-Aminobenzimidazole2-Chloroacetyl chlorideBaseN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide elsevierpure.com
N-Alkylation6-Chloro-1H-benzimidazole derivativesSubstituted HalidesK₂CO₃, Microwave IrradiationN-Substituted 6-chloro-1H-benzimidazole derivatives nih.gov

Detailed Reaction Mechanisms and Kinetic Studies

The reactivity of this compound is intrinsically linked to its equilibrium with benzimidazole-2-carbaldehyde. The reaction mechanisms often involve this aldehyde-diol pair.

Reaction Mechanisms: A key reaction involving the C2 position of the benzimidazole ring is the condensation of o-phenylenediamine with an aldehyde, which is the reverse of the hydrolysis that would form the methanediol. The mechanism for this synthesis provides insight into the reactivity at C2. A proposed pathway using a nano-ZnO catalyst involves the initial activation of the aldehyde by the catalyst. nih.gov This is followed by a nucleophilic attack from one of the amino groups of o-phenylenediamine to form an intermediate, which then undergoes intramolecular cyclization and deprotonation to yield the 2-substituted benzimidazole. nih.gov A similar mechanism is proposed for reactions catalyzed by H₂O₂/TiO₂, where the catalyst activates both the aldehyde and the intermediate imine. semanticscholar.org

The decarbonylation of related imidazole-2-carbaldehydes in hot ethanol (B145695) to form the corresponding imidazole and ethyl formate (B1220265) proceeds via a mechanism involving the nucleophilic attack of the alcohol on the carbonyl carbon. researchgate.net This suggests that the C2-substituent of this compound is susceptible to nucleophilic attack, which could lead to the cleavage of the C-C bond.

Kinetic Studies: Kinetic studies on benzimidazole derivatives have often focused on their role as enzyme inhibitors, providing valuable data on their interaction with biological targets. For instance, a series of di- and tri-substituted benzimidazole derivatives were investigated as inhibitors of Protein-Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov

Kinetic analysis revealed that several of these compounds act as mixed-type inhibitors. nih.gov This mode of inhibition indicates that the compounds can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The inhibitor constant, Ki, which measures the affinity of the inhibitor for the enzyme, was determined for the most potent compounds. nih.gov

Table 3: Kinetic Data for Benzimidazole Derivatives as PTP1B Inhibitors This table presents inhibitor constants (Ki) and the type of inhibition for selected benzimidazole derivatives against the PTP1B enzyme.

CompoundInhibition TypeInhibitor Constant (Ki) (μM)Reference
Compound 43Mixed- nih.gov
Compound 44Mixed- nih.gov
Compound 45Mixed- nih.gov
Compound 46 (most potent)Mixed12.6 nih.gov

Note: Specific Ki values for compounds 43, 44, and 45 were not detailed in the abstract but were identified as mixed-type inhibitors.

Advanced Spectroscopic and Diffractional Characterization Methodologies for 1h Benzo D Imidazol 2 Yl Methanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of (1H-Benzo[d]imidazol-2-yl)methanediol, offering detailed insights into its molecular framework in both solution and solid states.

¹H and ¹³C NMR Spectral Analysis for Methanediol (B1200039) Confirmation

The confirmation of the methanediol structure is unequivocally provided by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the methanediol proton (-CH(OH)₂) typically appears as a distinct singlet. The chemical shift of this proton is influenced by the solvent and concentration. The hydroxyl protons (-OH) of the gem-diol moiety often present as a broad singlet, and their chemical shift is also solvent-dependent. The aromatic protons of the benzimidazole (B57391) ring system exhibit characteristic multiplets in the downfield region. researchgate.net

¹³C NMR spectroscopy is particularly diagnostic for the presence of the gem-diol. The carbon atom of the methanediol group (-C(OH)₂) exhibits a characteristic resonance. This signal is shifted significantly upfield compared to the corresponding aldehyde or carboxylic acid, providing clear evidence of the hydrated gem-diol form. nih.gov The chemical shifts of the aromatic carbons provide further confirmation of the benzimidazole core structure. nih.govbeilstein-journals.orgmdpi.com

Table 1: Representative NMR Spectral Data for Benzimidazole Derivatives

Nucleus Chemical Shift (ppm) Range Notes
¹H
Aromatic CH 7.10 - 8.25 Complex multiplet patterns. rsc.org
NH 12.11 - 12.88 Broad singlet, position is solvent and concentration dependent. rsc.org
Methanediol CH ~5.0 - 6.0 Singlet, characteristic of the gem-diol proton. researchgate.net
Hydroxyl OH Variable Broad singlet, often exchanges with D₂O.
¹³C
Methanediol C ~80 - 95 Diagnostic for the gem-diol carbon. nih.gov
Aromatic C 110 - 145 Multiple signals corresponding to the benzimidazole ring carbons. nih.govbeilstein-journals.org
C=N (in parent aldehyde) >180 Absence of this signal confirms hydration to the gem-diol.

Note: Specific chemical shifts can vary based on solvent, concentration, and temperature.

2D NMR Experiments for Connectivity and Molecular Architecture

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular architecture of this compound by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar coupling networks between protons, confirming the connectivity within the benzimidazole ring system. For instance, correlations between adjacent aromatic protons can be unambiguously assigned.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. The signal for the methanediol proton can be directly linked to the methanediol carbon, and each aromatic proton to its attached carbon atom. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. It can show correlations from the methanediol proton to the C2 carbon of the benzimidazole ring, as well as to the carbons of the fused benzene (B151609) ring, thereby confirming the position of the methanediol group. ugm.ac.id Correlations from the NH proton to neighboring carbons can also help in assigning the tautomeric form present in solution. researchgate.net

Solid-State NMR for Characterization in Crystalline Forms

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in its crystalline state. nih.gov Cross-Polarization Magic Angle Spinning (CP-MAS) is a common technique used for obtaining high-resolution ¹³C spectra of solid samples. nih.govbeilstein-journals.orgresearchgate.net

In the solid state, the tautomeric form of the benzimidazole ring is often fixed, leading to distinct signals for carbons that would be averaged in solution due to proton exchange. nih.govmdpi.com The ¹³C CP-MAS spectrum can therefore provide definitive evidence for the specific tautomer present in the crystal lattice. Furthermore, ssNMR can be used to study polymorphism, as different crystalline forms of the compound will generally give rise to different ssNMR spectra. google.com The chemical shifts observed in the solid state can be correlated with data from X-ray diffraction to provide a complete picture of the crystalline structure. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound. nih.govnih.gov

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups of the methanediol moiety, as well as the N-H stretch of the imidazole (B134444) ring. mdpi.com The presence of C-O stretching vibrations, typically in the 1100-1000 cm⁻¹ range, further supports the presence of the diol. The aromatic C-H and C=C stretching vibrations of the benzimidazole ring appear in their characteristic regions. ijrpc.comresearchgate.net The absence of a strong C=O stretching band (typically around 1700 cm⁻¹) is a key indicator that the carbonyl group of the parent aldehyde has been hydrated to the gem-diol. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C=N stretching vibrations of the benzimidazole ring are often strong in the Raman spectrum. google.comnih.gov The symmetric stretching of the aromatic rings can also give rise to intense Raman bands.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Notes
O-H Stretch (gem-diol) 3400-3200 (broad) Overlaps with N-H stretch. mdpi.com
N-H Stretch 3400-3200 (broad) Overlaps with O-H stretch. ijrpc.com
Aromatic C-H Stretch ~3100-3000 ~3100-3000
C=C/C=N Stretch ~1620-1450 ~1620-1450 Characteristic of the benzimidazole ring. google.comijrpc.com
C-O Stretch (gem-diol) ~1100-1000 Confirms the presence of the diol. mdpi.com

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and probing the fragmentation pathways of this compound. journalijdr.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it can generate the protonated molecule [M+H]⁺ with minimal fragmentation. researchgate.netresearchgate.netoup.com The accurate mass measurement of this ion using high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, confirming the molecular formula. rsc.org

Under harsher ionization conditions, such as electron impact (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecule undergoes characteristic fragmentation. journalijdr.comresearchgate.net A common fragmentation pathway for gem-diols is the loss of a water molecule (H₂O) to form the corresponding aldehyde. Therefore, a fragment ion corresponding to the dehydrated species, [M-H₂O]⁺, would be expected. The subsequent fragmentation of the benzimidazole ring often involves the loss of HCN. researchgate.net The analysis of these fragmentation patterns provides valuable structural information and can be used to distinguish it from isomers. nih.govnih.govresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular Geometry Elucidation

Single-crystal X-ray diffraction (XRD) provides the most definitive and detailed three-dimensional structure of this compound in the solid state. mdpi.comresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. nih.govresearchgate.net

XRD analysis can definitively establish the presence of the gem-diol functionality and its stereochemical relationship with the benzimidazole ring. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com The hydrogen bonding network, involving the hydroxyl groups of the methanediol and the nitrogen atoms of the benzimidazole ring, is a critical feature of the solid-state structure. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material and identify different polymorphic forms. google.comnih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzimidazole
Trifluoroacetic acid
2-Pyridinecarboxylic acid
2-Pyridinecarboxaldehyde
Copper(II) nitrate
Copper(II) chloride
Pyridoxal hydrochloride
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one
o-Phenylenediamine (B120857)
2-Benzoylcyclohexanone
4-(1H-Benzo[d]imidazol-2-yl)aniline
Maleic anhydride (B1165640)
2-(2-Methoxyphenyl)-1H-benzo[d]imidazole
Chlorosulfonic acid
Triethylamine
Piperazine dihydrochloride
5,6-dimethyl benzimidazole
(1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone
2-ethyl-1H-benzo[d]imidazole
4-(1H-benzo[d]imidazol-2-yl)-benzoic acid hydrazide
1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate
5-methyl-1H-benzo[d]imidazole-2-thiol
Carbon disulfide
Chloro acetyl chloride
2-benzyl-1-phenethyl-1H-benzo[d]imidazole
2-(4-chlorophenyl)benzimidazole
2-(4-nitrophenyl)benzimidazole
4-(1H-1,3-benzimidazol-2-yl)benzonitrile
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride
1-Ethylpiperazine
2-methyl-1h-benzimidazole-5-carboxylic acid
topotecan
2-(4-(Trifluoromethyl)phenyl)-5-(5-(4-propylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole
2-methyl-1H-benzimidazole
2-nitro-4-methylacetanilide
2,5-dimethyl benzimidazole
2,6-dimethyl benzimidazole
benzyl o-vanillin
o-phenylene diamine

Single Crystal X-ray Diffraction for Precise Bond Parameters and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

For complex organic molecules like benzimidazole derivatives, SCXRD reveals critical structural details. In a study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, SCXRD analysis confirmed the molecular structure and provided insights into its solid-state conformation. mdpi.com The analysis revealed that the benzimidazole ring system is essentially planar. mdpi.com The geometric parameters obtained from the diffraction data indicate the existence of a single tautomeric form in the solid phase. mdpi.com For instance, the difference in bond lengths for N1–C2 and N3–C2 was found to be 0.045 Å, and the internal angle at the N1 atom was larger than at the N3 atom by 2.57°, confirming the absence of tautomeric averaging in the crystal. mdpi.com

The study also elucidated the spatial relationship between different functional groups. The dihedral angle between the plane of the benzimidazole system and the phenyl ring at the opposite end of the molecule was determined to be 81.4(1)°. mdpi.com Furthermore, SCXRD identifies and characterizes intermolecular interactions, such as hydrogen bonding. In the crystal structure of the monohydrate, a water molecule forms hydrogen bonds with the benzimidazole moiety, creating an infinite-chain motif. mdpi.com

Table 1: Selected Bond Lengths and Angles for a Benzimidazole Derivative from SCXRD Data derived from the crystallographic study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate. mdpi.com

ParameterBond/AtomsValue
Bond Length N1–C21.365 Å
N3–C21.320 Å
C=O1.218 Å
Bond Angle C(ring)-N1-C2106.5°
C(ring)-N3-C2109.07°
Dihedral Angle Benzimidazole Plane - Phenyl Plane81.4(1)°

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze crystalline materials. It is particularly valuable for identifying the crystalline phase of a compound, determining phase purity, and analyzing the microstructure of a powdered sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline powders.

The technique works by directing X-rays at a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. For a given crystalline form of a compound, the PXRD pattern will show a unique set of diffraction peaks at specific angles (2θ) with characteristic relative intensities.

In the context of benzimidazole derivatives, PXRD is used to characterize new crystalline forms and complexes. For example, the crystalline form of glasdegib (B1662127) maleate, a complex benzimidazole derivative, was characterized by PXRD, showing distinct peaks at specific 2θ angles. google.com Similarly, PXRD has been used to identify the crystalline phase of catalysts, such as ZnO nanoparticles, employed in the synthesis of benzimidazole derivatives. nih.gov The diffraction pattern for the ZnO catalyst showed prominent peaks corresponding to the hexagonal ZnO structure, confirming the formation of the desired monocrystalline phase before its use in the reaction. nih.gov

Table 2: Representative Powder X-ray Diffraction Peak Data for a Crystalline Benzimidazole Derivative (Form 1) Data adapted from the PXRD analysis of crystalline glasdegib maleate. google.com

Diffraction Angle (°2Θ)Relative Intensity
5.5Medium
10.9Medium
13.5Strong
16.2Medium
18.6Strong
19.6Very Strong
21.8Strong
24.5Medium

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic transitions within a molecule. For compounds containing chromophores and conjugated π-systems, such as the benzimidazole ring, UV-Vis spectroscopy provides valuable information about the molecule's electronic structure.

The benzimidazole moiety contains a conjugated system that gives rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The position (λmax), intensity, and shape of these absorption bands are sensitive to the molecular structure, the presence of substituents, and the solvent environment.

Studies on complex benzimidazole derivatives often employ UV-Vis spectroscopy to characterize their electronic properties. For instance, the electronic absorption spectra of novel benzimidazole-containing molecules have been analyzed in detail, with density functional theory (DFT) calculations used to assign the observed absorption bands to specific electronic transitions. nih.gov Such analysis helps to understand the roles of different molecular electronic states and the effects of substitution on the spectral properties. nih.gov The absorption spectra can confirm the presence of the conjugated benzimidazole core and how its electronic structure is influenced by attached functional groups.

Table 3: Typical UV-Vis Absorption Data for Benzimidazole Systems Illustrative data representing common electronic transitions observed in benzimidazole derivatives.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Ethanol (B145695)~245~6,000π → π
Ethanol~275~5,500π → π (Benzene Ring)
Ethanol~282~5,000π → π* (Benzene Ring)

Theoretical and Computational Chemistry Approaches to 1h Benzo D Imidazol 2 Yl Methanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1H-Benzo[d]imidazol-2-yl)methanediol, these methods can elucidate its electronic structure, stability, and reactivity profile.

Density Functional Theory (DFT) Studies on Ground State Geometries and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry, relative energies, and stability of benzimidazole (B57391) derivatives. researchgate.netnih.govresearchgate.net

For this compound, a DFT study would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The stability of the molecule can be assessed by its calculated total energy and zero-point vibrational energies (ZPVE). researchgate.net For instance, studies on similar benzimidazole derivatives show that the substitution pattern significantly influences stability. researchgate.net A comparison of the optimized structural parameters for a related benzimidazole is shown in the table below.

Table 1: Selected Optimized Structural Parameters of a Benzimidazole Derivative

Parameter Bond Length (Å) - Theoretical Bond Length (Å) - Experimental
C1-N26 1.386 1.391
C2-N27 1.387 1.367
C7-N26 1.377 -
C7-N27 1.306 -

Data derived from studies on N-Butyl-1H-benzimidazole. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, FMO analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack. Typically, in benzimidazole derivatives, the HOMO is distributed over the benzimidazole ring system, while the LUMO is also located on the aromatic core. researchgate.net The presence of the methanediol (B1200039) group would influence the energy and distribution of these orbitals.

Table 2: FMO Parameters for Representative Benzimidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzimidazole Derivative 6a - - -
Benzimidazole Derivative 6b - - -
Benzimidazole Derivative 7a - - -
Benzimidazole Derivative 7b - - 2.158

Data extracted from a comparative study on benzimidazole derivatives, highlighting the impact of substituents on the HOMO-LUMO gap. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorptions)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the characterization of compounds. niscpr.res.in The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical calculations can be correlated with experimental data to confirm the molecular structure. niscpr.res.in High correlation coefficients (R²) between experimental and calculated shifts indicate the accuracy of the computational model. niscpr.res.in

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This analysis provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the absorption wavelengths (λmax) corresponding to its principal electronic transitions.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Benzimidazole Derivative

Proton Experimental Shift (ppm) Calculated Shift (ppm)
Aromatic H 6.96 - 8.03 6.655 - 8.5784

Data from a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying the interactions between a solute and solvent molecules. nih.gov By simulating the compound in a solvent box (e.g., water), one can analyze the formation of hydrogen bonds and other non-covalent interactions. This is particularly relevant for the methanediol group, which can act as both a hydrogen bond donor and acceptor. The stability of the solute-solvent system can be evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and identifying transition states. ucsb.edu For this compound, this could involve modeling its formation from o-phenylenediamine (B120857) and formaldehyde (B43269) or its subsequent reactions. ijpsjournal.commdpi.com

By calculating the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which can be optimized. ucsb.edu The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing insight into the reaction kinetics. Such studies have been performed for the synthesis of various benzimidazole derivatives, confirming the feasibility of proposed reaction pathways. mdpi.com

In Silico Design Principles for Novel Benzimidazole Derivatives

The insights gained from computational studies on this compound and related structures can be used to establish design principles for new benzimidazole derivatives with desired properties. nih.govnih.gov By understanding how different functional groups affect the electronic structure, stability, and reactivity, new molecules can be designed in silico. ijpsjournal.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate computational descriptors with experimentally observed activities. jocpr.com This allows for the prediction of the properties of yet-to-be-synthesized compounds. Molecular docking, another computational technique, predicts the binding mode and affinity of a ligand to a biological target, which is crucial in drug design. lokmanhekim.edu.trnih.govelsevierpure.com These computational approaches accelerate the discovery and optimization of novel benzimidazole-based compounds for various applications. mdpi.comresearchgate.netmdpi.comresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Benzimidazole
Formaldehyde
BM 1 (a benzimidazole derivative)
BM 2 (a benzimidazole derivative)
N-Butyl-1H-benzimidazole
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine
o-phenylenediamine
2-benzoylcyclohexanone

Coordination Chemistry of 1h Benzo D Imidazol 2 Yl Methanediol and Its Derivatives

Role as a Ligand Precursor for Metal Complexes

The primary role of (1H-Benzo[d]imidazol-2-yl)methanediol, or its aldehyde equivalent, in coordination chemistry is as a precursor for the synthesis of complex organic ligands. The aldehyde functionality is a versatile handle for constructing multidentate ligands that can form stable complexes with a wide array of transition metal ions.

The most common synthetic route involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. nih.gov This reaction forms the core benzimidazole (B57391) ring system, which is a prominent feature in many biologically active molecules and coordination compounds. researchgate.netnih.gov The resulting 2-substituted benzimidazole can then act as a ligand. For instance, derivatives like 2-(1H-benzimidazol-2-yl)-phenol are synthesized and subsequently reacted with metal salts to form complexes with ions such as Cu(II), Zn(II), Ni(II), and Ag(I). nih.gov

Another significant application of the aldehyde moiety is in the formation of Schiff base ligands. These are synthesized through the condensation of an aldehyde, such as 2-benzimidazolecarboxaldehyde, with a primary amine. nih.gov The resulting imine (>C=N–) group provides an additional coordination site, allowing for the creation of polydentate ligands. These Schiff base ligands, which often incorporate other donor atoms like oxygen or sulfur, can form highly stable chelate complexes with metal ions. nih.gov The versatility of this approach allows for the synthesis of ligands with tailored electronic and steric properties, capable of forming complexes with specific geometries and reactivities. researchgate.netnih.gov

Synthesis and Characterization of Metal-Benzimidazole Complexes

The synthesis of metal complexes with benzimidazole-derived ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in a solvent. Common methods employ metal acetates or chlorides, which are reacted with the ligand in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.govnih.govresearchgate.net The reaction conditions, such as temperature and stoichiometry, are controlled to isolate the desired complex, which often precipitates from the solution and can be collected by filtration.

A general synthetic scheme involves dissolving the benzimidazole-derived ligand (often in a 2:1 or 1:1 molar ratio to the metal) in a solvent, followed by the addition of the metal salt solution. nih.gov The mixture is typically stirred for several hours to ensure the completion of the reaction. nih.gov

The characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N bond of the benzimidazole ring or the azomethine group in Schiff bases upon complexation indicates the involvement of the nitrogen atom in bonding to the metal. nih.gov New bands appearing at lower frequencies are often assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligand and confirm its integrity within the complex. researchgate.net

Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complex, confirming its composition and stoichiometry. nih.gov

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help to infer its geometry. nih.gov

X-ray Diffraction (XRD) of single crystals provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Table 1: Examples of Synthesized Metal-Benzimidazole Complexes and Characterization Data

Ligand Precursor Metal Salt Resulting Complex Characterization Methods Reference
2-(1H-benzimidazol-2-yl)-phenol derivatives Cu(CH₃COO)₂, Zn(CH₃COO)₂, Ni(CH₃COO)₂, AgNO₃ Bis-benzimidazole Cu(II), Zn(II), Ni(II), Ag(I) complexes FT-IR, ¹H-NMR, ESI-MS, UV-Vis, ICP-OES, Powder XRD nih.gov
Benzimidazole derivatives Zinc chloride dihydrate Zn(II)-Benzimidazole complexes FT-IR, TG-MS, F-AAS, Elemental Analysis, XRD nih.gov
1-(Trimethylsilyl)methylbenzimidazole CoCl₂, ZnCl₂ Dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N³]cobalt(II) ¹H-NMR, ¹³C-NMR, FT-IR, Elemental Analysis researchgate.net

The benzimidazole scaffold offers multiple potential coordination sites, leading to diverse binding modes with metal ions. The most common point of attachment is the unprotonated sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring. researchgate.netnih.gov

When the ligand is a simple 2-substituted benzimidazole, it typically acts as a monodentate ligand, coordinating to the metal center through the imine nitrogen. researchgate.net However, the introduction of other donor groups, particularly at the 2-position, allows for multidentate coordination, leading to the formation of stable chelate rings.

For instance, in Schiff base ligands derived from 2-benzimidazolecarboxaldehyde, the azomethine nitrogen (–CH=N–) provides a second coordination site. If the amine used to form the Schiff base also contains a donor group (e.g., a hydroxyl group from an amino alcohol), the ligand can act as a tridentate donor. Such ligands coordinate to the metal ion via the benzimidazole nitrogen, the azomethine nitrogen, and the additional donor atom (e.g., oxygen), forming stable five- or six-membered chelate rings. nih.gov Spectroscopic evidence, such as shifts in the ν(C=N) bands in FT-IR spectra, confirms the participation of these nitrogen atoms in the coordination sphere. nih.gov

The methanediol (B1200039)/aldehyde moiety is fundamental to the properties of the resulting ligands and their interactions with metal ions, primarily because it dictates the structure of the ligand that is ultimately formed.

The aldehyde group is the key reactive site for building the ligand. Its condensation with o-phenylenediamine directly forms the 2-substituted benzimidazole ring. nih.govresearchgate.net The nature of the substituents on the original aldehyde can influence the electronic properties of the resulting benzimidazole ligand. For example, electron-withdrawing or electron-donating groups on a benzaldehyde (B42025) precursor will modulate the electron density on the benzimidazole nitrogen atoms, thereby affecting the stability and properties of the final metal complex. researchgate.net

When the aldehyde is used to form a Schiff base ligand, its influence is even more direct. The resulting imine bond is a critical part of the ligand's chelating structure. The stereochemistry and electronic nature of the groups surrounding this imine bond, which originate from the aldehyde and amine precursors, define the "bite angle" and the donor strength of the ligand. This, in turn, dictates the preferred coordination geometry of the metal complex (e.g., tetrahedral, square planar, or octahedral) and influences its chemical and physical properties. nih.gov

Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes incorporating benzimidazole-based ligands are of significant interest for their catalytic activities in a variety of organic transformations. They can be employed as either homogeneous or heterogeneous catalysts.

Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants, typically in a liquid solution. researchgate.net Metal-benzimidazole complexes have shown promise in this area. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been noted for their utility in various organic transformations and polymerization reactions. researchgate.net

Schiff base complexes, including those derived from benzimidazole precursors, are effective as homogeneous catalysts for reactions such as Claisen-Schmidt condensation to form chalcones. mdpi.com The catalytic cycle often involves the coordination of a substrate to the metal center, which activates it for subsequent reaction. The ligand framework stabilizes the metal ion and can be tuned to optimize catalytic efficiency and selectivity. researchgate.net Transition metal complexes are also widely used for reactions like alkene isomerization and hydrogenation, where the complex activates molecular hydrogen or facilitates hydride transfer. libretexts.org The principles demonstrated with other organometallic complexes are applicable to benzimidazole-based systems, suggesting their potential in a broad range of synthetic applications.

To overcome challenges associated with separating homogeneous catalysts from reaction products, significant research has focused on immobilizing metal-benzimidazole complexes onto solid supports to create heterogeneous catalysts. researchgate.net These catalysts are in a different phase from the reactants, allowing for easy recovery by filtration and potential reuse, which is economically and environmentally advantageous. researchgate.netresearchgate.net

Several strategies have been developed for this purpose:

Immobilization on Silica (B1680970): Metal-Schiff base complexes have been anchored to the surface of mesoporous silica materials like MCM-41 or silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). doi.org This approach combines the high catalytic activity of the metal complex with the high surface area and stability of the silica support.

Anchoring to Polymers: Benzimidazole-containing complexes can be grafted onto polymeric backbones. For example, a copper-polysulfonamide complex has been immobilized on graphene oxide, creating a robust heterogeneous catalyst. doi.org

Use in Metal-Organic Frameworks (MOFs): MOFs containing benzimidazole functionalities can act as efficient and reusable heterogeneous catalysts for the synthesis of other benzoazoles. researchgate.net

These heterogeneous systems have been successfully used to catalyze the synthesis of benzimidazole derivatives themselves, often via the condensation of o-phenylenediamine with various aldehydes, demonstrating a self-fulfilling catalytic loop. researchgate.netresearchgate.net The catalysts exhibit high stability, good recyclability, and high yields in these transformations. researchgate.net

Lack of Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research published on the coordination chemistry of This compound . Consequently, detailed research findings, including data on metal-ligand interactions and stability constants for this particular compound, are not available.

The investigation into the coordination behavior of this compound with various metal ions has not been a subject of published studies. As a result, crucial data points for an in-depth analysis of its coordination chemistry, such as stability constants (log β), dissociation constants (pKa), and thermodynamic parameters (ΔG, ΔH, and ΔS) for complex formation, remain undetermined.

While the broader family of benzimidazole derivatives is known to form a wide array of coordination complexes with various metal ions, the specific gem-diol derivative, this compound, has not been the focus of such investigations. The absence of experimental or theoretical data precludes any detailed discussion on its potential binding modes, the stereochemistry of its metal complexes, and the factors influencing the stability of such complexes.

Therefore, the section on the "Investigation of Metal-Ligand Interactions and Stability Constants" for this compound cannot be provided due to the lack of publicly accessible research on this topic.

Applications of 1h Benzo D Imidazol 2 Yl Methanediol in Materials Science and Supramolecular Chemistry

Utilization as a Monomer or Building Block for Polymeric Materials

While the direct use of (1H-Benzo[d]imidazol-2-yl)methanediol as a monomer is not yet widely documented in dedicated studies, its functional groups—two hydroxyls and the benzimidazole (B57391) moiety—present clear potential for polymer synthesis. Its role can be extrapolated from the well-established chemistry of polybenzimidazoles (PBIs) and polyesters.

The gem-diol functionality of this compound allows it to be theoretically employed as a diol monomer in polycondensation reactions. For instance, it could react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to produce polyesters. The resulting polymer chain would feature the benzimidazole unit as a pendant group, attached to the backbone via the methanediol-derived carbon.

This approach contrasts with traditional methods for synthesizing polybenzimidazoles, which typically involve the polycondensation of aromatic tetraamines, such as 3,3′-diaminobenzidine (DAB), with dicarboxylic acids. nih.govdtu.dk In those cases, the benzimidazole ring is formed during the polymerization process and constitutes the main polymer backbone, leading to materials with exceptional thermal and chemical stability. nih.gov The use of this compound would offer a different polymer architecture, where the heterocyclic unit provides functionality distinct from the main chain.

Table 1: Comparison of Monomers for Benzimidazole-Containing Polymers
Polymer TypeTypical Monomer 1Typical Monomer 2Resulting Structure
Polybenzimidazole (PBI)Aromatic Tetraamine (e.g., 3,3'-Diaminobenzidine)Dicarboxylic Acid (e.g., Isophthalic Acid)Benzimidazole ring integrated into the polymer backbone. nih.govdtu.dk
Hypothetical Polyester (B1180765)This compoundDicarboxylic Acid (e.g., Adipic Acid)Benzimidazole as a pendant group on a polyester backbone.

The incorporation of this compound into a polymer is expected to impart specific properties based on its unique structure. The relationship between monomer structure and bulk polymer properties is a fundamental concept in materials science. researchgate.netrsc.org

Rigidity and Thermal Stability : The benzimidazole ring is a rigid, aromatic structure. Its inclusion would likely increase the polymer's glass transition temperature (Tg) and enhance its thermal stability compared to analogous polymers without this moiety. This effect is well-documented in other polymer systems where rigid rings are incorporated into the backbone or as pendant groups. researchgate.netechemi.com

Hydrogen Bonding and Solubility : The gem-diol group and the N-H group of the benzimidazole ring are excellent hydrogen bond donors, while the oxygen atoms and the pyridinic nitrogen of the imidazole (B134444) are acceptors. These interactions would significantly influence chain packing and morphology. The presence of these polar groups would also be expected to increase the polymer's affinity for polar solvents.

Mechanical Properties : The rigidity of the benzimidazole unit could enhance properties like tensile strength and modulus, while the potential for strong intermolecular hydrogen bonding could contribute to material toughness. The final mechanical performance would depend heavily on the comonomer used and the resulting polymer architecture. nih.govresearchgate.net

Table 2: Expected Influence of this compound on Polymer Properties
Structural FeatureExpected Impact on Polymer PropertyRationale
Rigid Benzimidazole RingIncreased Glass Transition Temperature (Tg) and Thermal StabilityRestricts segmental motion of polymer chains. researchgate.netechemi.com
Geminal Diol GroupIncreased Hydrophilicity and Potential for Cross-linkingPolar -OH groups can interact with water and serve as reactive sites.
Hydrogen Bonding Sites (N-H, -OH, N, O)Enhanced Mechanical Strength and Modified SolubilityStrong intermolecular forces increase chain cohesion. nih.gov

Supramolecular Assembly and Self-Organization Studies

The true strength of this compound lies in its profound ability to form predictable, non-covalent interactions, making it an ideal candidate for supramolecular chemistry and crystal engineering.

The molecule is rich in hydrogen bonding sites, which are the primary drivers for its self-assembly. stackexchange.comnih.gov The gem-diol group itself provides two hydroxyls (-OH), each capable of acting as a hydrogen bond donor. The oxygen atoms of these groups can also act as hydrogen bond acceptors. Furthermore, the benzimidazole ring contributes an acidic N-H proton (donor) and a basic pyridinic nitrogen atom (acceptor). semanticscholar.orgresearchgate.net

This multiplicity of donor and acceptor sites allows for the formation of robust and intricate hydrogen-bonding networks. The interactions can lead to the self-organization of molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. The stability of gem-diols is often enhanced by such intermolecular hydrogen bonding, which helps to lock the molecule in its hydrated form.

Table 3: Hydrogen Bonding Capabilities of this compound
Functional GroupPotential RoleExample Interaction
Gem-diol -OHDonor-OH···N (to another benzimidazole)
Gem-diol -O-Acceptor-NH···O (from another benzimidazole)
Benzimidazole N-HDonor-NH···O (to a gem-diol)
Benzimidazole Pyridinic NAcceptor-OH···N (from a gem-diol)

Crystal engineering relies on understanding and utilizing intermolecular forces to design solids with desired structures and properties. The strong and highly directional nature of the hydrogen bonds in this compound makes it an excellent building block (synthon) for this purpose.

While the specific crystal structure of this compound is not publicly available, the structure of a closely related compound, 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol , has been determined. mdpi.com Analysis of such structures reveals how the interplay of N-H···N, O-H···N, and O-H···O hydrogen bonds, along with π-π stacking of the benzimidazole rings, dictates the packing of molecules in the solid state. researchgate.net By modifying substituents on the benzimidazole ring, it is possible to fine-tune these interactions to create different supramolecular architectures, a core principle of crystal engineering. rsc.org

Integration into Hybrid Materials and Frameworks

The benzimidazole moiety is a well-known and effective ligand for a variety of metal ions. This coordination capability allows this compound to be used as a building block for hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org

When used as a ligand, the molecule can coordinate to metal centers through its pyridinic nitrogen atom. The resulting frameworks can exhibit porous structures with potential applications in gas storage, separation, and catalysis. For example, MOFs have been used as catalysts for the synthesis of other benzimidazole derivatives. rsc.org The gem-diol groups, if not involved in coordination, would project into the pores of the framework, imparting hydrophilicity and providing sites for post-synthetic modification. The development of palladium(II) complexes with benzimidazole-containing ligands highlights the utility of this scaffold in creating functional metal-ligand systems. The combination of a robust coordinating group (benzimidazole) and a reactive functional group (gem-diol) in a single molecule makes this compound a promising candidate for designing multifunctional hybrid materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Applications

There is no available scientific literature detailing the use of this compound as a ligand or building block in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks.

Development of pH-Sensing Materials

No published research could be found that describes the development or use of this compound in the creation of pH-sensing materials. While other benzimidazole derivatives are known for their pH-sensitive fluorescent properties, this specific compound has not been reported in this context.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies of 1h Benzo D Imidazol 2 Yl Methanediol

Targeted Modifications of the Methanediol (B1200039) Functional Group

The methanediol group at the C-2 position is a primary target for chemical modification. As a geminal diol, it is in a hydration equilibrium with the corresponding benzimidazole-2-carbaldehyde. chemistrysteps.comwikipedia.org Many derivatization reactions targeting this position proceed via the more reactive aldehyde intermediate. libretexts.org The stability of the gem-diol is influenced by electronic factors; electron-withdrawing groups on the benzimidazole (B57391) ring would favor the hydrated diol form. libretexts.org

The hydroxyl groups of the methanediol moiety can undergo reactions typical of alcohols, such as esterification and etherification, while the parent aldehyde can form acetals. youtube.com

Esterification: Gem-diols can be acylated to form gem-dicarboxylates. This reaction typically proceeds via the aldehyde form, which is treated with an acid anhydride (B1165640) and a catalyst. A related reaction is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions. pearson.com While specific examples for (1H-Benzo[d]imidazol-2-yl)methanediol are not prevalent, the general mechanism involves the formation of a tetrahedral intermediate that eliminates water.

Etherification: The formation of ethers from diols is a common synthetic transformation. youtube.com Methods for the etherification of diols, including kinetic resolution catalyzed by chiral acids, have been developed, which could potentially be applied to resolve chiral derivatives of the title compound. chemistryviews.org CO2-mediated etherification has also been reported as a method for diol modification. wipo.int

Acetal Formation: The reaction of the aldehyde form, benzimidazole-2-carbaldehyde, with alcohols (typically 1,2- or 1,3-diols like ethylene (B1197577) glycol or propanediol) under acidic conditions leads to the formation of cyclic acetals. chemistrysteps.com These acetals are stable under basic and nucleophilic conditions, making them excellent protecting groups for the C-2 carbonyl functionality during further synthetic manipulations of the benzimidazole core. chemistrysteps.com Deprotection is readily achieved by acid-catalyzed hydrolysis. chemistrysteps.com

The C-2 position can be transformed into a variety of other functional groups, significantly altering the molecule's structure and reactivity profile.

Oxidation to Carboxylic Acid: The aldehyde functionality of benzimidazole-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 1H-benzo[d]imidazole-2-carboxylic acid, using oxidizing agents like potassium permanganate. nih.gov This carboxylic acid derivative serves as a versatile intermediate for further functionalization, such as the formation of amides. nih.gov

Reduction to Alcohol: The aldehyde can be reduced to the primary alcohol, (1H-benzo[d]imidazol-2-yl)methanol. A common reducing agent for this transformation is lithium aluminum hydride. nih.gov This alcohol can then be used in subsequent reactions, for instance, as a precursor for further oxidation or substitution.

Formation of Imines (Schiff Bases) and Related Derivatives: Benzimidazole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines or Schiff bases. An important example is the reaction with thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone, a scaffold known for its biological activities. mdpi.com

Carbon-Carbon Bond Forming Reactions: The aldehyde group can participate in various carbon-carbon bond-forming reactions. For instance, the Claisen-Schmidt condensation with acetophenones can be used to synthesize benzimidazole-chalcone hybrids. nih.gov

Functionalization of the Benzimidazole Ring System

Modifications to the fused benzene (B151609) ring and the imidazole (B134444) nitrogens provide another avenue for structural diversification and for studying structure-reactivity relationships.

The substitution pattern on the benzene portion of the benzimidazole scaffold significantly influences its electronic properties and interaction with biological targets. Regioselective functionalization allows for precise control over the placement of substituents.

The directing influence of substituents on an o-phenylenediamine (B120857) precursor can determine the outcome of the benzimidazole ring formation. For instance, in a three-component reaction to form pyrido[1,2-a]benzimidazoles, o-phenylenediamines with an electron-donating group (like -OCH3) at the 4-position yield one regioisomer exclusively, whereas those with an electron-withdrawing group (like -COOH) yield the alternative regioisomer. academie-sciences.fr

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of the benzimidazole core. nih.govrsc.org

C-4 and C-7 Functionalization: Rhodium-catalyzed C-H activation can lead to annulation at the C-7 position. nih.gov

C-5 and C-6 Functionalization: The C-5 and C-6 positions are common sites for substitution, often introduced via the appropriately substituted o-phenylenediamine starting material. nih.govnih.gov For example, 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid derivatives can be synthesized from 3,4-diaminobenzoic acid. nih.gov Ruthenium-catalyzed C-H functionalization at the C5 position has also been described for related heterocyclic systems. acs.org

The table below summarizes examples of regioselective substitutions on the benzimidazole ring.

PositionReaction TypeReagents/CatalystProduct TypeRef
C-7 Rh(III)-catalyzed C-H Activation/[4+1] Annulation[RhCp*Cl₂]₂Spirocyclic Benzimidazole-fused Isoindoles nih.gov
C-5/C-6 Condensation from substituted o-phenylenediamine3,4-diaminobenzoic acid, 4-substituted benzaldehyde (B42025)2-Aryl-1H-benzo[d]imidazole-6-carboxylic acids nih.gov
C-5/C-6 Condensation from substituted o-phenylenediamine4-Nitro-o-phenylenediamine, Aromatic aldehydes6-Nitro-2-aryl-1H-benzimidazoles nih.gov

Alkylation or arylation of the nitrogen atoms in the imidazole ring is a widely used strategy for derivatization. acs.org Due to tautomerism in N-unsubstituted benzimidazoles, substitution can potentially occur at either N-1 or N-3, although these are equivalent in the parent compound. In asymmetrically substituted benzimidazoles (on the benzene ring), this can lead to a mixture of regioisomers.

N-alkylation is commonly achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. nih.govacs.org The choice of reaction conditions can influence the outcome and yield.

Common conditions for N-alkylation include:

Alkyl halide and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov

Aqueous sodium hydroxide (B78521) (NaOH) with a phase-transfer catalyst like sodium dodecyl sulfate (B86663) (SDS), which can offer a more sustainable, solvent-free approach. lookchem.com

Potassium hydroxide (KOH) in acetone (B3395972) is another effective system. lookchem.com

The table below presents examples of N-alkylation reactions.

SubstrateAlkylating AgentBase/SolventTemperatureProductRef
2-Chlorobenzimidazole2-BromoethanolK₂CO₃ / Acetonitrile40-50 °C2-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-ol nih.gov
BenzimidazoleBenzyl bromide50% aq. NaOH / SDSAmbient1-Benzyl-1H-benzimidazole lookchem.com
2-Phenyl-1H-benzimidazoleEthyl bromideK₂CO₃ / DMFIce bath to RT1-Ethyl-2-phenyl-1H-benzimidazole acs.org

The structure-activity relationship studies often reveal that substitution at the N-1 position can significantly impact the biological profile of the benzimidazole derivative. acs.org

Methodologies for Diversity-Oriented Synthesis (DOS) Leveraging the Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is a powerful strategy in drug discovery. rsc.org The benzimidazole scaffold is an excellent starting point for DOS due to its inherent biological relevance and the multiple points available for diversification. rsc.orgacs.org

Strategies for DOS of benzimidazole libraries often involve combinatorial approaches where different building blocks are combined in a systematic manner. rsc.orgrsc.org These can be performed using either solid-phase or solution-phase techniques. tmu.edu.tw

Appendage Diversity: A common approach starts with the condensation of a library of o-phenylenediamines with a library of aldehydes or carboxylic acids, introducing diversity at the C-2 position and on the benzene ring. rsc.orgacs.org Subsequent N-alkylation can add a third point of diversity. acs.org

Scaffold Diversity: More advanced DOS strategies focus on creating different core heterocyclic structures (scaffolds) from a common intermediate. For example, polymer-supported o-phenylenediamine can be used as a starting point for the synthesis of angular bis-benzimidazole derivatives through a series of reactions including acylation, cyclization, and nucleophilic aromatic substitution. tmu.edu.tw This allows for the rapid generation of complex, three-dimensional molecules. acs.org

Microwave-assisted synthesis has been effectively employed in DOS of benzimidazoles, often leading to shorter reaction times and higher yields. tmu.edu.twacs.org The use of polymer-supported reagents and substrates facilitates purification and automation, which is crucial for generating large libraries of compounds. acs.orgtmu.edu.tw

Quantitative Structure-Reactivity Relationship (QSRR) Modeling in Catalytic or Material Contexts

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a powerful computational strategy to correlate the structural features of molecules with their chemical reactivity. In the realm of catalysis and material science, QSRR models are instrumental in predicting the performance of compounds, thereby guiding the rational design of new derivatives with enhanced properties. For derivatives of this compound, QSRR can elucidate the intricate connections between molecular structure and catalytic efficacy or material characteristics.

The development of a robust QSRR model is a systematic process that involves several key stages: the creation of a diverse dataset of compounds, calculation of molecular descriptors, selection of relevant descriptors, generation of a mathematical model, and rigorous validation of the model's predictive power.

Dataset and Descriptor Calculation

A QSRR study begins with a dataset of structurally related benzimidazole derivatives and their experimentally determined reactivity. This reactivity could be a measure of catalytic turnover frequency, reaction yield, or a specific material property like corrosion inhibition efficiency or photoprotective capability. researchgate.netnih.gov

Once the dataset is established, a wide array of molecular descriptors is calculated for each compound. These descriptors numerically represent the constitutional, topological, geometrical, and electronic characteristics of the molecules. researchgate.net They are crucial for quantifying the structural variations that influence reactivity.

A machine learning-based QSAR model for benzimidazole derivatives as corrosion inhibitors, for instance, utilized a comprehensive set of 150 valid structural descriptors covering energy, electronic, topological, physicochemical, and spatial properties based on 3D structures. researchgate.net Such descriptors can be categorized as follows:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Randić index).

Geometrical Descriptors: Three-dimensional properties like molecular surface area and volume.

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are particularly important for describing reactivity and chemical stability. researchgate.net

Model Development and Validation

With the descriptors calculated, a mathematical model is generated to link them to the observed reactivity. Various statistical and machine learning techniques can be employed, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). researchgate.netnih.gov

For example, a study on the corrosion inhibition of 20 benzimidazole derivatives employed an SVM model with 11 selected descriptors. researchgate.net The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model that is both accurate and interpretable. Techniques like Genetic Algorithms (GA) or multicollinearity-based clustering analysis are often used for this purpose. researchgate.net

The following table illustrates a hypothetical set of descriptors that could be used in a QSRR model for catalytic applications of this compound derivatives.

Descriptor TypeDescriptor NameSymbolPotential Influence in Catalysis
Electronic Energy of HOMOEHOMORelates to the ability to donate electrons
Electronic Energy of LUMOELUMORelates to the ability to accept electrons
Electronic Energy Gap (HOMO-LUMO)ΔEIndicator of chemical reactivity and stability
Electronic Dipole MomentµInfluences interactions with polar substrates/solvents
Geometrical Molecular Surface AreaMSAAffects accessibility to the catalytic active site
Topological Wiener IndexWRelates to molecular branching and compactness

The robustness and predictive capability of the developed QSRR model must be rigorously validated. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in model training. nih.gov Statistical parameters such as the correlation coefficient (R) and root-mean-square error (RMSE) are used to assess the model's performance. researchgate.net

A successful QSRR model for benzimidazole derivatives as corrosion inhibitors achieved a high correlation coefficient (R = 0.9589) and a low RMSE (4.45), indicating excellent predictive performance. researchgate.net The statistical validation of such models is paramount.

The table below summarizes the key statistical parameters used for validating QSRR models, based on a model developed for benzimidazole derivatives.

ParameterSymbolDescriptionTypical Value for a Good Model
Correlation Coefficient RMeasures the correlation between predicted and experimental values.> 0.9
Coefficient of Determination Represents the proportion of variance in the dependent variable that is predictable from the independent variables.> 0.8
Root Mean Square Error RMSEMeasures the standard deviation of the prediction errors.As low as possible
Cross-validated R² Q² (or R²cv)A measure of the model's predictive ability, obtained through cross-validation.> 0.6

By establishing a statistically significant QSRR, researchers can predict the catalytic activity or material performance of novel, yet-to-be-synthesized derivatives of this compound. This in-silico screening accelerates the discovery process, allowing for the prioritization of candidate molecules with the highest potential, thereby saving significant time and resources in experimental efforts. researchgate.net

Advanced Analytical Methodologies for the Study of 1h Benzo D Imidazol 2 Yl Methanediol in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating (1H-Benzo[d]imidazol-2-yl)methanediol from starting materials, by-products, and degradation products. These techniques are fundamental for both qualitative and quantitative analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile benzimidazole (B57391) derivatives like this compound. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for real-time monitoring of reaction progress. researchgate.net The synthesis of 2-substituted benzimidazoles can be effectively tracked by taking aliquots from the reaction mixture and analyzing them via HPLC to observe the consumption of reactants and the formation of the product. researchgate.net

Reversed-phase HPLC is the most common mode used for these compounds. A typical setup involves a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer (often containing phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govptfarm.pl Gradient elution is frequently employed to achieve optimal separation of compounds with varying polarities that may be present in a reaction mixture. nih.govresearchgate.net Detection is typically performed using a UV detector, with wavelengths set between 250-290 nm where the benzimidazole ring exhibits strong absorbance. nih.govresearchgate.net The method's validation, including linearity, accuracy, and precision, is crucial for reliable quantitative analysis. nih.govresearchgate.net For instance, studies on similar benzimidazole derivatives have demonstrated excellent linearity with correlation coefficients (r²) often exceeding 0.999. researchgate.netresearchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Benzimidazole Derivatives
ParameterCondition 1Condition 2Reference
ColumnNucleosil C8Reversed Phase RP-8 nih.govresearchgate.net
Mobile PhaseGradient: A) 0.05% H₃PO₄/Water/ACN (0.05:75:25), B) 0.05% H₃PO₄/Water/ACN (0.05:50:50), pH 4.5Isocratic: Pure Acetonitrile nih.govresearchgate.net
DetectionUV at 254 nm and 288 nmUV (wavelength specific to compound) nih.govresearchgate.net
ApplicationQuantification of 4 different benzimidazole derivatives in drugsStability analysis of N-oxide benzimidazole derivatives nih.govresearchgate.net

Direct analysis of polar, non-volatile compounds like this compound by Gas Chromatography (GC) is challenging. The high polarity imparted by the two hydroxyl groups and the N-H groups of the benzimidazole ring results in poor chromatographic performance and thermal instability in the hot GC inlet. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. nih.gov

Silylation is a common and effective derivatization strategy. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. researchgate.netomicsonline.org The derivatization reaction conditions, including solvent, temperature, and reaction time, must be optimized to ensure complete and reproducible conversion to the desired silylated surrogate. nih.gov

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is particularly powerful as the mass spectrum of the silylated derivative provides definitive structural information. researchgate.net Additionally, headspace GC can be employed to analyze for volatile impurities, residual solvents, or volatile by-products from the synthesis without interference from the non-volatile main compound. embrapa.brresearchgate.net

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of benzimidazole derivatives. researchgate.netusm.my These methods provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. Such information is vital for applications where the compound might be subjected to oxidative or reductive environments.

Studies on various benzimidazole structures reveal that they can undergo electron transfer reactions. yu.edu.jo For instance, the electrochemical behavior of ferrocene-containing benzimidazoles has been studied, showing quasi-reversible one-electron redox processes associated with the ferrocene/ferrocenium couple. yu.edu.jo The benzimidazole moiety itself can also be electroactive. The potential at which these redox events occur is highly dependent on the substituents attached to the benzimidazole core and the solvent system used. researchgate.net The analysis is typically performed in a non-aqueous solvent like dimethylformamide (DMF) or acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). researchgate.netbme.hu

Table 2: Representative Electrochemical Data for Benzimidazole Derivatives
Compound TypeTechniqueRedox ProcessPotential (vs. reference electrode)Reference
Copper(II)-Benzimidazole ComplexCyclic VoltammetryCu(II)/Cu(I) reductionQuasi-reversible usm.my
Ferrocenyl BenzimidazoleCyclic VoltammetryFe(II)/Fe(III) oxidationQuasi-reversible yu.edu.jo
1,3,5-triazino-(1,2-a)-benzimidazole derivativeVoltammetryElectroreductive C-N bond cleavage-1.6 to -2.3 V vs Ag/AgI bme.hu
Benzimidazole Dicationic Ionic LiquidsCyclic VoltammetryElectrochemical Window~4.5 V nih.gov

Thermal Analysis Techniques (TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques are critical for determining the thermal stability, decomposition profile, and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods employed for this purpose.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nih.gov For a compound like this compound, TGA can reveal the temperature at which it begins to decompose. The TGA curve for a benzimidazole derivative typically shows a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the fragmentation and volatilization of the compound. acs.org The temperature at which 5% weight loss occurs (T₅%) is often used as a standard measure of thermal stability. researchgate.net Studies on related poly(benzimidazole imide)s show excellent thermal stability with T₅% values often exceeding 500°C. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions such as melting, crystallization, and glass transitions. rsc.org For a crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point. For this compound, the melting would likely be followed immediately by decomposition, which could appear as a complex series of endothermic or exothermic events on the DSC curve. acs.orgrsc.org For example, the DSC curve of 2-(2-hydroxyphenyl)benzimidazole metal complexes shows endothermic peaks for solvent loss followed by large exothermic peaks corresponding to decomposition. acs.org

Table 3: Thermal Properties of Representative Benzimidazole-Related Compounds
Compound/MaterialTechniqueObservationTemperature (°C)Reference
2-Aminobenzimidazole (B67599)Melting PointMelting226-230 sigmaaldrich.com
Benzimidazole Dicationic Ionic Liquids (bromide salts)TGAOnset of decomposition (Tonset)~250-265 nih.gov
Benzimidazole Dicationic Ionic Liquids (Tf₂N⁻ salts)TGAOnset of decomposition (Tonset)~430-440 nih.gov
Poly(benzimidazole imide) filmsTGA5% weight loss (T₅%) in N₂> 520 researchgate.net
Co(II)-2-(2-hydroxyphenyl)benzimidazole complexDSCEndotherm (Methanol loss)130 acs.org

Future Research Directions and Emerging Opportunities for 1h Benzo D Imidazol 2 Yl Methanediol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol is implicitly the synthesis of its aldehyde precursor, 2-benzimidazolecarboxaldehyde, which exists in equilibrium with the diol in aqueous environments. Traditional methods for constructing the benzimidazole (B57391) core often rely on the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and the use of strong acids. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic routes.

Emerging trends point towards green chemistry approaches that offer higher yields, improved selectivity, and a reduced environmental footprint. nih.gov Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times significantly for benzimidazole synthesis, from hours to minutes, while also improving yields. organic-chemistry.org

Catalytic Approaches: The use of catalysts, including metal nanoparticles and organocatalysts, can enable reactions under milder conditions. For instance, D-glucose has been used as a biorenewable C1 synthon for synthesizing benzimidazoles in water, offering an environmentally benign pathway. organic-chemistry.org

One-Pot Reactions: Developing one-pot, multi-component reactions for synthesizing substituted 2-benzimidazolecarboxaldehydes would be highly efficient. For example, a copper-catalyzed three-component reaction of 2-haloanilines, ammonia, and an appropriate aldehyde could be adapted for this purpose. researchgate.netnih.gov

Soluble Polymer Supports: The use of soluble supports like polyethylene (B3416737) glycol (PEG) allows for the synthesis of benzimidazoles with high efficiency and purity, where the product is easily isolated by precipitation. researchgate.net

Future efforts should focus on adapting these modern methodologies to produce 2-benzimidazolecarboxaldehyde and, by extension, its gem-diol form, with greater control and sustainability.

Development of Highly Selective Catalytic Systems

Catalysis is central to the modern synthesis of benzimidazole derivatives. enpress-publisher.comresearchgate.net While numerous catalytic systems exist, future research should aim for higher selectivity and efficiency, particularly for the synthesis of functionalized precursors to this compound. The development of catalysts that can operate under ambient, eco-friendly conditions is a primary goal. nih.gov

Promising catalytic systems that warrant further investigation include:

Nanoparticle Catalysis: Metal oxide nanoparticles, such as those of copper(II) oxide (CuO) and zinc oxide (ZnO), have proven to be effective heterogeneous catalysts that can be recovered and recycled. organic-chemistry.orgresearchgate.netmdpi.com Gold nanoparticles supported on materials like titania (TiO2) or ceria (CeO2) have also shown excellent catalytic activity for benzimidazole synthesis at ambient conditions. nih.gov

Homogeneous Catalysis: Transition metal complexes, such as those of manganese, offer routes for the selective synthesis of 2-substituted benzimidazoles from the dehydrogenative coupling of diamines and alcohols. organic-chemistry.org

Metal-Free Catalysis: The development of metal-free reaction pathways, for example using CBr4 as a mediator or photo-mediated activation of alcohols, presents an attractive, cost-effective, and less toxic alternative. organic-chemistry.orgresearchgate.net

The table below summarizes various catalytic systems that could be optimized for the synthesis of precursors to this compound.

Catalyst SystemSubstratesConditionsKey Advantages
Au/TiO₂ o-Phenylenediamine (B120857), AldehydesAmbient temperature, MethanolHigh efficiency under mild, eco-friendly conditions. nih.gov
ZnO Nanoparticles o-Phenylenediamine, Aldehydes70 °C, Ethanol (B145695)High yields, short reaction times, recyclable catalyst. researchgate.netmdpi.com
Mn(I) Complex Aromatic Diamine, AlcoholsToluene, 120 °CSelective synthesis via acceptorless dehydrogenative coupling. organic-chemistry.org
CuCl/TMEDA 2-Haloanilines, Aldehydes, NaN₃120 °C, DMSOOne-pot, three-component synthesis with good functional group tolerance. organic-chemistry.org

Future work should focus on fine-tuning these systems to achieve regioselective synthesis of substituted benzimidazoles that can modulate the properties of the resulting gem-diol.

Integration into Advanced Functional Materials and Devices

The benzimidazole scaffold is a valuable building block for advanced materials due to its excellent thermal stability, electron-accepting nature, and ability to participate in hydrogen bonding. researchgate.netrsc.org The this compound moiety, with its two hydroxyl groups, offers unique opportunities for creating novel functional materials.

Future research directions in this area include:

Heat-Resistant Polymers: Incorporating the benzimidazole-diol unit into polymer backbones, such as polyimides, could enhance thermal stability while introducing new functionalities. The hydrogen-bonding capacity of the diol could improve inter-chain interactions, leading to materials with superior mechanical properties. rsc.org

Proton-Conducting Membranes: The gem-diol group, capable of donating and accepting hydrogen bonds, is an ideal candidate for designing novel proton-exchange membranes for fuel cells. Research could focus on creating polymers where these diol units form organized channels for efficient proton transport.

Self-Healing Materials: The reversible nature of the aldehyde-diol equilibrium and the dynamic nature of hydrogen bonds could be exploited to create self-healing polymers. Damage to the material could be repaired by reforming these bonds upon the application of a stimulus like water or heat.

Conjugated Polymers for Electronics: Benzimidazole is often used as an electron-acceptor unit in donor-acceptor conjugated polymers for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netscispace.com The diol functionality could be used to tune the optoelectronic properties and morphology of these polymers through intermolecular interactions.

The integration of this specific gem-diol into material architectures remains a largely unexplored but highly promising field.

Interdisciplinary Research with Emerging Fields (e.g., Nanoscience, Sensing Technologies)

The intersection of benzimidazole chemistry with nanoscience and sensing technologies has yielded significant breakthroughs. Benzimidazole derivatives are well-established as fluorescent chemosensors for the detection of various metal ions and other analytes. tandfonline.com The unique structure of this compound makes it a compelling candidate for the development of next-generation sensors.

Key opportunities for interdisciplinary research include:

Fluorescent Chemosensors: The benzimidazole core provides a fluorescent signal, while the gem-diol group can act as a selective binding site. The interaction of an analyte (e.g., a metal ion) with the diol could modulate the electronic properties of the benzimidazole ring, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgrsc.org

Nanomaterial-Based Sensors: Combining the benzimidazole-diol with nanomaterials like gold nanoparticles or quantum dots could lead to sensors with enhanced sensitivity and selectivity. nih.govresearchgate.net Nanomaterials can serve as scaffolds or as signal transducers in colorimetric or surface-enhanced Raman scattering (SERS) based detection systems. nih.gov

Bifunctional Sensors: Research could target the design of sensors capable of detecting multiple analytes. For instance, a single benzimidazole-based sensor has been developed that can detect iron ions via a colorimetric change and zinc ions via a fluorometric response. rsc.org

The table below highlights the potential of benzimidazole derivatives in sensing applications.

Sensor BaseAnalyte(s) DetectedDetection MethodLimit of Detection (LOD)
Benzimidazole Derivative 1 Fe²⁺/Fe³⁺, Zn²⁺Colorimetric (Fe), Fluorometric (Zn)1.96 µM (Fe²⁺), 39.91 nM (Zn²⁺)
Benzimidazole Derivative L Sudan Dyes, Cu²⁺Fluorescence Turn-Off0.0073-0.012 µM (Dyes), 1.2 µM (Cu²⁺)
Benzimidazole Derivative HL Zn²⁺Fluorescence Turn-On39.91 nM

Future work should explore how the specific gem-diol functionality can be harnessed to create highly selective and sensitive detection platforms for environmental and biological monitoring.

Addressing Current Challenges in the Stability and Controlled Reactivity of Gem-Diols

The primary challenge in the study of this compound is the inherent instability of most gem-diols. echemi.com The equilibrium between a carbonyl compound and its corresponding gem-diol typically favors the carbonyl form. youtube.comstackexchange.com Stable gem-diols, such as chloral (B1216628) hydrate (B1144303), are usually stabilized by strong electron-withdrawing groups attached to the carbonyl carbon, which is not the case for the benzimidazole ring. wikipedia.org

Future research must focus on strategies to stabilize the gem-diol form and to control its reactivity:

Electronic Modification: Systematic studies on how substituents on the benzimidazole ring affect the stability of the gem-diol are needed. Introducing electron-withdrawing groups onto the benzene (B151609) ring portion could shift the equilibrium towards the diol form.

Intramolecular Hydrogen Bonding: Designing molecules where the gem-diol's hydroxyl groups can form stable intramolecular hydrogen bonds with adjacent functional groups could significantly enhance stability. echemi.comstackexchange.com

Host-Guest Chemistry: Encapsulating the gem-diol within the cavity of a host molecule, such as a cucurbituril, could provide a non-covalent method of stabilization, protecting it from dehydration. acs.org

Coordination Chemistry: The gem-diol can act as a ligand, binding to metal centers. The coordination to a metal ion could stabilize the diol form, as has been observed in some copper and zinc complexes of imidazole-based gem-diols. researchgate.net

Controlled Reactivity: The aldehyde-diol equilibrium itself can be exploited as a chemical switch. By controlling the conditions (e.g., pH, solvent polarity), one could favor either the diol or the aldehyde, thus directing the outcome of a subsequent reaction. This offers a pathway to novel catalytic cycles or responsive systems where reactivity is triggered by the presence of water.

Overcoming the stability challenge is the most critical step toward unlocking the full potential of this compound in all the applications outlined above.

Q & A

Q. How are synthetic pathways validated for scalability?

  • Methodology : Gram-scale oxidation of (1H-benzo[d]imidazol-2-yl)methanol to carbaldehydes is achieved using Ru catalysts (e.g., [Ru(bpbp)(pydic)]) with >70% yield . Reaction monitoring via TLC and HPLC ensures reproducibility .

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